1-[(3,4-dichlorobenzyl)oxy]-1H-imidazole
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Description
“1-[(3,4-dichlorobenzyl)oxy]-1H-imidazole” is a chemical compound with the molecular formula C10H8Cl2N2O . It is structurally related to miconazole, an imidazole derivative . Miconazole has the chemical name 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorobenzyl)oxy]ethyl]-imidazole nitrate .
Molecular Structure Analysis
The molecular structure of “1-[(3,4-dichlorobenzyl)oxy]-1H-imidazole” consists of an imidazole ring attached to a dichlorobenzyl group via an oxygen atom . The molecular weight of this compound is 243.089 Da .Mechanism of Action
Target of Action
The primary target of 1-[(3,4-dichlorobenzyl)oxy]-1H-imidazole is 14-α demethylase , a cytochrome P-450 enzyme . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
1-[(3,4-dichlorobenzyl)oxy]-1H-imidazole interacts with its target, 14-α demethylase, and inhibits its function . This inhibition disrupts the biosynthesis of ergosterol, leading to alterations in the fungal cell membrane .
Biochemical Pathways
The inhibition of ergosterol biosynthesis by 1-[(3,4-dichlorobenzyl)oxy]-1H-imidazole affects the integrity of the fungal cell membrane . This disruption can lead to increased cellular permeability, causing leakage of cellular contents .
Pharmacokinetics
Following administration, small amounts of 1-[(3,4-dichlorobenzyl)oxy]-1H-imidazole are absorbed . .
Result of Action
The result of the action of 1-[(3,4-dichlorobenzyl)oxy]-1H-imidazole is the disruption of the fungal cell membrane due to the inhibition of ergosterol biosynthesis . This leads to increased cellular permeability and leakage of cellular contents, which can ultimately result in the death of the fungal cell .
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methoxy]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-9-2-1-8(5-10(9)12)6-15-14-4-3-13-7-14/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSWWFMRQPERAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON2C=CN=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819065 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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